molecular formula C13H16O3 B12099759 benzyl (3R)-tetrahydropyran-3-carboxylate

benzyl (3R)-tetrahydropyran-3-carboxylate

Cat. No.: B12099759
M. Wt: 220.26 g/mol
InChI Key: KJVDXMGNDGFNOF-GFCCVEGCSA-N
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Description

Benzyl (3R)-tetrahydropyran-3-carboxylate is an organic compound that features a benzyl group attached to a tetrahydropyran ring with a carboxylate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl (3R)-tetrahydropyran-3-carboxylate typically involves the esterification of (3R)-tetrahydropyran-3-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by various agents, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is usually carried out in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as tetrabutylammonium iodide (TBAI) can be employed to promote the esterification reaction under mild conditions, ensuring high purity and yield of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, to form benzaldehyde derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) can facilitate nucleophilic substitution reactions.

Major Products:

Scientific Research Applications

Benzyl (3R)-tetrahydropyran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (3R)-tetrahydropyran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets through hydrophobic interactions and π-π stacking. The tetrahydropyran ring provides additional stability and specificity to the compound’s interactions, facilitating its biological activity .

Comparison with Similar Compounds

    Benzyl acetate: Similar in structure but with an acetate group instead of a tetrahydropyran ring.

    Benzyl benzoate: Contains a benzoate group instead of a tetrahydropyran ring.

    Benzyl alcohol: Lacks the carboxylate and tetrahydropyran functionalities.

Uniqueness: Benzyl (3R)-tetrahydropyran-3-carboxylate is unique due to the presence of the tetrahydropyran ring, which imparts distinct chemical and biological properties. This ring structure enhances the compound’s stability and specificity in various reactions and interactions, making it a valuable intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

benzyl (3R)-oxane-3-carboxylate

InChI

InChI=1S/C13H16O3/c14-13(12-7-4-8-15-10-12)16-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1

InChI Key

KJVDXMGNDGFNOF-GFCCVEGCSA-N

Isomeric SMILES

C1C[C@H](COC1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CC(COC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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